2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-methyl-5-(1-prop-2-ynylindol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h1,4-7,9H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVITZWVICFZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indole-2-carboxylic acid hydrazide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole or oxadiazole derivatives.
Substitution: Formation of substituted indole or oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways associated with various diseases.
Mechanism of Action:
- Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and Parkinson's disease .
Case Study:
A study demonstrated that derivatives of oxadiazole compounds exhibit significant neuroprotective effects by reducing oxidative stress in neuronal cells, highlighting the potential of 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole in treating neurodegenerative disorders .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties.
Case Study:
A series of oxadiazole-based compounds were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be explored further for its antimicrobial potential .
Anticancer Properties
The compound's structural features make it suitable for anticancer research.
Case Study:
In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. One study focused on glioblastoma cell lines where specific derivatives demonstrated significant cytotoxic effects, leading to DNA damage and cell death .
Comparative Table of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Monoamine Oxidase Inhibition | This compound | Moderate |
| Antibacterial | Derivatives of 1,3,4-Oxadiazoles | High against Gram-positive bacteria |
| Anticancer | Oxadiazole derivatives | Significant apoptosis in glioblastoma cells |
Mechanism of Action
The mechanism of action of 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents at the C2 and C5 positions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (EWGs) like NO₂ or CF₃ enhance bioactivity but reduce solubility .
- Indole derivatives exhibit diverse pharmacological profiles, ranging from immunomodulation to enzyme inhibition .
- The propargyl group in the target compound may confer unique reactivity (e.g., click chemistry compatibility) but poses stability challenges compared to stable alkyl/aryl substituents .
Biological Activity
2-Methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 921799-90-8
- Molecular Weight : 237.26 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition > 90% at specific concentrations | |
| Staphylococcus aureus | Significant antibacterial activity | |
| Candida albicans | Antifungal activity |
In a study by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity, demonstrating promising results against both active and dormant states of Mycobacterium bovis BCG .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Several studies have reported that oxadiazole derivatives can inhibit the growth of various cancer cell lines:
| Cancer Type | Effect | Reference |
|---|---|---|
| Leukemia | Significant anti-tumor activity | |
| Breast Cancer | Effective against multiple cell lines | |
| Colon Cancer | Notable inhibition observed |
For example, studies have shown that certain 1,3,4-oxadiazole derivatives exhibit potent cytotoxicity against human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives are noteworthy. Compounds have been shown to reduce inflammation in various models:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Findings : Significant reduction in edema in animal models .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis of novel oxadiazole derivatives demonstrated that specific substitutions on the oxadiazole ring enhance antimycobacterial activity. The most effective compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against drug-resistant strains of M. tuberculosis .
Case Study 2: Anticancer Efficacy
In a series of experiments evaluating anticancer properties, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors for key enzymes involved in pathogen survival and cancer cell proliferation.
- Cell Cycle Disruption : Induction of cell cycle arrest in cancer cells leads to increased apoptosis.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to their anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,3,4-oxadiazole derivatives incorporating indole moieties?
- Methodological Answer : A common approach involves cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, 2-(1H-indol-3-ylmethyl)acetohydrazide reacts with carbon disulfide and potassium hydroxide in ethanol under reflux (6 hours), followed by acidification to precipitate the product . Key steps include monitoring reaction progress via TLC and recrystallization from ethanol for purification. Variations in substituents (e.g., propargyl groups) may require tailored alkylation/aralkylation steps .
Q. Which spectroscopic techniques are most reliable for characterizing 1,3,4-oxadiazole-indole hybrids?
- Methodological Answer : ¹H-NMR and EI-MS are critical for structural confirmation. ¹H-NMR identifies indole protons (δ 7.0–7.8 ppm), oxadiazole-linked methyl groups (δ 2.5–3.0 ppm), and propargyl protons (δ 3.1–3.3 ppm). EI-MS provides molecular ion peaks matching theoretical masses, while IR spectroscopy confirms functional groups (e.g., C=N stretching at 1610–1660 cm⁻¹) .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of such compounds?
- Methodological Answer : Slow evaporation from polar solvents (e.g., ethanol/DMF mixtures) is effective. SHELX software (e.g., SHELXL) is widely used for structure refinement. High-resolution data collection (e.g., synchrotron sources) improves accuracy, especially for twinned crystals or low-symmetry space groups .
Advanced Research Questions
Q. What computational methods are used to predict the stability and electronic properties of 1,3,4-oxadiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals, band gaps, and charge distribution. Studies on analogous compounds reveal that electron-withdrawing substituents (e.g., nitro groups) enhance thermal stability by lowering HOMO-LUMO gaps . MD simulations further assess conformational dynamics under physiological conditions.
Q. How can structural modifications enhance biological activity in these compounds?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
- Propargyl groups improve membrane permeability via lipophilic interactions.
- Electron-deficient oxadiazole cores enhance binding to enzyme active sites (e.g., kinase inhibitors).
- Substitutions at the indole 3-position modulate antimicrobial potency . In silico docking (AutoDock Vina) identifies optimal binding poses against targets like glycogen synthase kinase-3β .
Q. What strategies resolve contradictions between experimental and computational data (e.g., stability predictions vs. thermal degradation)?
- Methodological Answer : Cross-validate DFT results with experimental DSC/TGA data. For example, if computations predict high thermal stability but experiments show decomposition at 150°C, reassess solvent effects or crystal packing forces in the model. Adjust basis sets (e.g., cc-pVTZ) for better accuracy .
Q. How do 1,3,4-oxadiazole derivatives perform in non-biological applications, such as materials science?
- Methodological Answer : Their rigid, conjugated structures make them effective fluorophores in scintillators. Derivatives like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) exhibit high photon yield due to extended π-systems. Optimize substituents (e.g., tert-butyl groups) to reduce aggregation quenching .
Q. What are common pitfalls in synthesizing propargyl-substituted indole-oxadiazole hybrids, and how can they be mitigated?
- Methodological Answer :
- Low yields : Use excess propargyl bromide and anhydrous conditions to prevent hydrolysis.
- Byproduct formation : Employ silica gel chromatography (EtOAc/hexane) to separate alkylated vs. unreacted intermediates.
- Purification challenges : Recrystallize from ethanol/water mixtures to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
